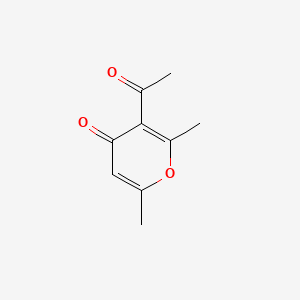
4H-Pyran-4-one, 3-acetyl-2,6-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pyran-4-one, 3-acetyl-2,6-dimethyl-: is an organic compound belonging to the pyranone family It is characterized by a pyran ring with ketone and acetyl groups at specific positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Transesterification Reaction: One method involves the transesterification of dimethyl or diethyl 2,6-dimethyl-4H-pyran-4-one-3,5-dicarboxylate with glycol or glycol ethers.
Nucleophilic Substitution: Another method includes the nucleophilic substitution of phenols or glycol ethers with 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one.
Industrial Production Methods: Industrial production often involves the use of optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Phenols, glycol ethers.
Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the synthesis of various heterocyclic compounds .
Biology:
- Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in drug development.
Industry:
Mecanismo De Acción
The mechanism by which 4H-Pyran-4-one, 3-acetyl-2,6-dimethyl- exerts its effects involves interactions with specific molecular targets.
Comparación Con Compuestos Similares
2,6-Dimethyl-4H-pyran-4-one: Shares a similar structure but lacks the acetyl group.
3,5-Bis(methoxyethoxymethyl)-2,6-diphenyl-4H-pyran-4-one: A derivative with additional substituents.
Propiedades
Número CAS |
7521-38-2 |
|---|---|
Fórmula molecular |
C9H10O3 |
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
3-acetyl-2,6-dimethylpyran-4-one |
InChI |
InChI=1S/C9H10O3/c1-5-4-8(11)9(6(2)10)7(3)12-5/h4H,1-3H3 |
Clave InChI |
JNYSEOXUKHMICE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C(=C(O1)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















